N-(2-bromophenyl)-2-chloroacetamide
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Overview
Description
N-(2-bromophenyl)-2-chloroacetamide is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetamide, where the hydrogen atoms on the nitrogen and carbon atoms are substituted with a 2-bromophenyl and a 2-chloroacetyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-bromophenyl)-2-chloroacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The general reaction scheme is as follows:
[ \text{2-Bromoaniline} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form N-(2-bromophenyl)acetamide.
Oxidation: Oxidative conditions can lead to the formation of N-(2-bromophenyl)-2-chloroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
N-(2-bromophenyl)acetamide: Formed by reduction.
N-(2-bromophenyl)-2-chloroacetic acid: Formed by oxidation.
Substituted amides: Formed by nucleophilic substitution.
Scientific Research Applications
N-(2-bromophenyl)-2-chloroacetamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-chloroacetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromophenyl and chloroacetamide moieties can facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies on its interaction with molecular targets are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)acetamide
- N-(2-chlorophenyl)-2-chloroacetamide
- N-(2-fluorophenyl)-2-chloroacetamide
Uniqueness
N-(2-bromophenyl)-2-chloroacetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-fluoroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO/c16-12-7-5-11(6-8-12)15(19)9-10-18-14-4-2-1-3-13(14)17/h1-10,18H/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXJZQOYBQSUBF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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